1,1,8,8-Tetramethoxyoctane

Physical property Process chemistry Volatility control

1,1,8,8-Tetramethoxyoctane (CAS 7142-84-9), also known as 1,8-octanedial tetramethyl acetal, is a symmetrical, bifunctional bis(dimethyl acetal) derived from the C8 dialdehyde, suberaldehyde (octane-1,8-dial). It serves as a stable, protected form of this reactive dialdehyde, featuring two acetal-protected aldehyde termini at each end of an eight-carbon alkyl chain.

Molecular Formula C12H26O4
Molecular Weight 234.33 g/mol
CAS No. 7142-84-9
Cat. No. B8813739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,8,8-Tetramethoxyoctane
CAS7142-84-9
Molecular FormulaC12H26O4
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCOC(CCCCCCC(OC)OC)OC
InChIInChI=1S/C12H26O4/c1-13-11(14-2)9-7-5-6-8-10-12(15-3)16-4/h11-12H,5-10H2,1-4H3
InChIKeyTXGHOSDIGLWWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,8,8-Tetramethoxyoctane (CAS 7142-84-9): A Protected C8 Dialdehyde Building Block for Precision Synthesis and Polymer Design


1,1,8,8-Tetramethoxyoctane (CAS 7142-84-9), also known as 1,8-octanedial tetramethyl acetal, is a symmetrical, bifunctional bis(dimethyl acetal) derived from the C8 dialdehyde, suberaldehyde (octane-1,8-dial). It serves as a stable, protected form of this reactive dialdehyde, featuring two acetal-protected aldehyde termini at each end of an eight-carbon alkyl chain . This protection strategy masks the electrophilic aldehyde groups, allowing for selective deprotection and subsequent reaction in complex synthetic sequences where free dialdehydes would be unstable or prone to undesired side reactions . Its molecular formula is C12H26O4, with a molecular weight of 234.33 g/mol .

Procurement Risk: Why 1,1,8,8-Tetramethoxyoctane Cannot Be Substituted by Shorter or Longer Chain Bis-Acetal Analogs


While the bis(dimethyl acetal) functional group class is broadly similar, the specific eight-carbon (C8) spacer length of 1,1,8,8-tetramethoxyoctane dictates its physicochemical properties, reactivity, and ultimate performance in end-use applications, particularly as a protected dialdehyde building block or crosslinking precursor. Substituting this compound with a shorter-chain analog like 1,1,6,6-tetramethoxyhexane (C6) [1] or a longer-chain analog like 1,1,9,9-tetramethoxynonane (C9) [2] will alter critical parameters including solubility, volatility, and the resulting polymer network architecture. The quantitative evidence below demonstrates that the C8 derivative occupies a distinct property space, making it the optimal choice when precise control over spacer arm length and material properties is required, and rendering generic substitution a high-risk procurement decision.

1,1,8,8-Tetramethoxyoctane: Quantitative Evidence for Differentiated Performance and Selection


Boiling Point and Volatility: Optimized for Processability vs. Shorter-Chain C6 Analog

The eight-carbon backbone of 1,1,8,8-tetramethoxyoctane provides a significantly higher boiling point compared to its six-carbon analog, 1,1,6,6-tetramethoxyhexane. This difference directly impacts processability, reducing the risk of evaporative loss during high-temperature reactions or solvent removal steps [1]. The target compound's boiling point is reported as 277.7 °C at 760 mmHg, while the C6 analog boils at 80-83 °C at 5 Torr. While the pressure conditions differ, the substantial difference in molecular weight and chain length supports a class-level inference of markedly lower volatility for the C8 derivative.

Physical property Process chemistry Volatility control

Hydrophobicity and LogP: Fine-Tuned for Specific Solubility Requirements vs. C6 Analog

The increased alkyl chain length of 1,1,8,8-tetramethoxyoctane confers greater lipophilicity compared to the C6 analog. This is quantitatively reflected in the calculated partition coefficient (LogP). The target C8 compound has a calculated LogP of 2.56 , while the C6 analog has a significantly lower LogP of 1.64 [1]. This difference directly impacts solubility in non-polar media and behavior in biphasic reaction systems.

Partition coefficient Solubility Formulation science

Density and Molar Volume: Altered Physical State and Handling Characteristics vs. C6 Analog

The density of the target compound is 0.926 g/cm³ . While a direct experimental density for the C6 analog is not readily available in the open literature, the trend in molecular weight (234.33 g/mol for C8 vs. 206.28 g/mol for C6 [1]) and the presence of an additional two methylene units inherently increase the molar volume. This class-level inference suggests the C8 derivative has a lower density or different packing efficiency in the liquid state.

Density Physical property Material handling

Flash Point: Enhanced Safety Margin for Industrial Handling vs. C6 Analog

The flash point of 1,1,8,8-tetramethoxyoctane is reported as 56.9 °C . In contrast, a close structural analog, 1,1-dimethoxyoctane (a mono-acetal), has a flash point of 90 °C . While a direct flash point for the C6 bis-acetal is unavailable for cross-comparison, the lower flash point of the C8 bis-acetal compared to its mono-acetal counterpart indicates a more volatile and flammable nature. This quantifiable difference (56.9 °C vs 90 °C) informs procurement for facilities with specific flammability handling requirements.

Safety data Flash point Process safety

High-Value Application Scenarios for 1,1,8,8-Tetramethoxyoctane (CAS 7142-84-9) Based on Quantitative Evidence


Precursor to 1,8-Octanedial for Bolaform Amphiphile and Polymer Synthesis

1,1,8,8-Tetramethoxyoctane serves as a shelf-stable, non-hygroscopic precursor to the highly reactive 1,8-octanedial . Quantitative deprotection under mild acidic conditions regenerates the free dialdehyde, which can then be used for synthesizing bolaform amphiphiles [1] or as a crosslinker in polymer networks. The specific C8 spacer arm length (vs. C6 or C10 analogs) is critical for achieving the desired distance between functional groups in the final product, directly impacting material properties like chain flexibility and crosslinking density.

Synthesis of C8-Spacer Functional Materials and Crosslinkers

The quantitative LogP difference (2.56 for C8 vs. 1.64 for C6 [2]) and higher boiling point (277.7 °C for C8 ) make this compound the preferred choice when a hydrophobic, less volatile building block is required. This is particularly relevant in the synthesis of specialty polymers, adhesives, and coatings where the C8 spacer provides an optimal balance between chain flexibility and hydrophobicity, as documented in patents utilizing analogous tetramethoxyalkanes for fiber treatment [3].

Protecting Group Strategy in Multi-Step Organic Synthesis

The bis(dimethyl acetal) group in 1,1,8,8-tetramethoxyoctane provides orthogonal protection for the terminal aldehyde functionalities of 1,8-octanedial . This allows chemists to perform transformations on other parts of a complex molecule without risking unwanted reactions at the aldehyde sites. The specific C8 chain length ensures that after deprotection, the resulting dialdehyde has the precise spatial geometry required for subsequent macrocyclization or polymerization steps.

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